molecular formula C13H17ClN4O2 B15111180 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B15111180
M. Wt: 296.75 g/mol
InChI Key: OPGWWSDVGMSYSH-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a high-purity synthetic small molecule designed for research and development purposes. This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its extensive therapeutic profile and significant presence in pharmacologically active agents . The molecular structure incorporates a methoxyphenylmethylamino substituent and a carboxamide group, features commonly associated with enhanced biological activity and molecular interactions. The pyrazole core is of immense significance in drug discovery, with documented applications in the development of agents targeting cancer and inflammatory diseases . Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, primarily functioning as anticancer and anti-inflammatory agents, but also exhibiting analgesic, antioxidant, and antimicrobial properties . Several pyrazole-based drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, have achieved clinical success, underscoring the therapeutic potential of this chemical scaffold . The specific substitution pattern on this pyrazole-3-carboxamide derivative suggests potential for investigation in multiple research areas, including but not limited to kinase inhibition, enzyme modulation, and receptor binding studies. The hydrochloride salt form ensures improved solubility and stability for in vitro assay systems. Researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry will find this compound valuable for building novel libraries aimed at discovering new bioactive molecules. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any household applications.

Properties

Molecular Formula

C13H17ClN4O2

Molecular Weight

296.75 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N4O2.ClH/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2;/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16);1H

InChI Key

OPGWWSDVGMSYSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-ketoester under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents such as N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: Formation of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide.

    Reduction: Formation of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-amine.

    Substitution: Formation of 5-[(3-Halophenyl)methylamino]-2-methylpyrazole-3-carboxamide.

Scientific Research Applications

5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of molecules, including pyrazole derivatives, benzoxazoles, and aryl-substituted amines. Below is a detailed comparison based on substituents, activity, and synthesis pathways.

Pyrazole-Based Derivatives

a. 5-(3-Methoxyphenyl)-2-furoic acid ()
  • Structural Differences : Replaces the pyrazole carboxamide group with a furoic acid moiety.
  • Key Features: Retains the 3-methoxyphenyl group but lacks the methylamino linkage.
  • Reference :
b. 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1)
  • Structural Differences : Features a dihydropyrazole ring with a carboximidamide group and a 4-methoxyphenyl substituent.
  • Key Features : The para-methoxy substitution alters electronic properties compared to the meta-substitution in the target compound.
  • Reference :
c. 618091-19-3 ()
  • IUPAC Name: 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one.
  • Structural Differences: Replaces the pyrazole core with a propanone backbone.
  • Key Features: Shares the methylamino and methoxyphenyl groups but lacks the heterocyclic pyrazole system.
  • Reference :

Hydrochloride Salts of Pharmacologically Active Compounds

a. Pexidartinib Hydrochloride ()
  • Structure : Pyridine-based kinase inhibitor with chloropyrrolopyridine and trifluoromethylpyridine groups.
  • Key Differences : Larger polycyclic structure vs. the simpler pyrazole-carboxamide in the target compound.
  • Activity: FDA-approved for tenosynovial giant cell tumor (TGCT); inhibits CSF1R.
  • Reference :
b. N-desmethyl Diltiazem Hydrochloride ()
  • Structure : Benzothiazepine derivative with acetyloxy and methoxyphenyl groups.
  • Key Differences : Calcium channel blocker with a seven-membered heterocycle, unlike the pyrazole core.
  • Activity : Used in cardiovascular therapeutics.
  • Reference :

Methoxyphenyl-Substituted Cyclic Ketones

a. Methoxmetamine ()
  • IUPAC Name: 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one.
  • Structural Differences: Cyclohexanone ring replaces the pyrazole system.
  • Key Features: Retains the 3-methoxyphenyl and methylamino groups; reported as a dissociative anesthetic.
  • Reference :

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazole 3-Methoxyphenyl, methylamino, carboxamide N/A (structural analog) -
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole 4-Methoxyphenyl, carboximidamide Antimicrobial potential
Methoxmetamine Cyclohexanone 3-Methoxyphenyl, methylamino Dissociative anesthetic
Pexidartinib Hydrochloride Pyridine Chloropyrrolopyridine, trifluoromethyl CSF1R inhibitor
618091-19-3 Propanone 4-Methoxyphenyl, methylamino Synthetic intermediate

Q & A

Basic Research Question

  • Purity assessment : HPLC with UV detection (≥98% purity threshold, as per pharmaceutical standards) .
  • Structural confirmation :
    • NMR : 1H^1H and 13C^13C NMR to verify substitution patterns (e.g., methoxy group at C3-phenyl, methyl groups on pyrazole) .
    • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H19_{19}N4_4O2_2·HCl) .
  • Crystallography : Single-crystal X-ray diffraction (if available) to resolve stereoelectronic effects, as seen in structurally similar pyrazoline derivatives .

How do structural modifications influence biological activity in pyrazole-carboxamide analogs?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Methoxy position : Substitution at the phenyl ring’s meta-position (3-methoxy) enhances target binding affinity compared to para-substituted analogs, as observed in related pyridine-carboxylic acid derivatives .
  • Methyl groups : The 2-methyl group on the pyrazole ring improves metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrochloride salt : Enhances aqueous solubility and bioavailability compared to freebase forms .

Q. Methodology :

  • In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • Comparative assays : Test analogs from chemical catalogs (e.g., 3-Methoxyphenyl trifluoromethanesulfonate in ) to evaluate substituent effects .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Standardized protocols : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Data reconciliation : Apply machine learning to identify outliers in large datasets (e.g., ICReDD’s computational-experimental feedback loop) .

Example : Discrepancies in IC50_{50} values for kinase inhibition may stem from differences in ATP levels or buffer compositions .

What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

Advanced Research Question

  • In vitro ADME :
    • Solubility : Use shake-flask method with PBS (pH 7.4) and HCl-adjusted buffers .
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In vivo PK : Administer to rodent models and collect plasma samples at timed intervals. Key parameters: T1/2T_{1/2}, CmaxC_{\text{max}}, and oral bioavailability .

Troubleshooting : If solubility is poor, consider co-solvents (e.g., PEG-400) or prodrug strategies .

How can computational methods accelerate reaction optimization?

Advanced Research Question

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel syntheses .
  • High-throughput screening : Automate parallel reactions with robotic platforms, guided by computational predictions .

Case Study : ICReDD’s integration of computation and experiment reduced optimization time for similar heterocyclic syntheses by 60% .

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